molecular formula C13H12N2S B407320 2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B407320
M. Wt: 228.31g/mol
InChI Key: ZADZSWXNBAIIBQ-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with thiourea to introduce the sulfanyl group, followed by a cyanation step to form the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.

    Indole derivatives: Widely studied for their biological activities and therapeutic potential.

    Quinoline derivatives: A broad class of compounds with diverse pharmacological properties.

Uniqueness

2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C13H12N2S/c1-2-7-16-13-11(9-14)8-10-5-3-4-6-12(10)15-13/h1,8H,3-7H2

InChI Key

ZADZSWXNBAIIBQ-UHFFFAOYSA-N

SMILES

C#CCSC1=C(C=C2CCCCC2=N1)C#N

Canonical SMILES

C#CCSC1=C(C=C2CCCCC2=N1)C#N

Origin of Product

United States

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